2-(Bromomethyl)-1-methylindole-3-carbonitrile
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Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides. 2-(Bromomethyl)-1-methyl-1H-indole-3-carbonitrile serves as a valuable organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmental compatibility contribute to its widespread use .
Organic Synthesis
Due to the presence of a bromine atom and a conjugated diene system (1,3-butadiene), this compound is of interest in organic synthesis. Researchers explore its potential as a versatile building block for creating complex molecules and functional materials.
Creating Rigid Analogues of Biologically Relevant Compounds
The compound can be used in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is a rigid analogue of 2-aminoadipic acid. Such bromomethylated azabicycloheptanes offer a way to design non-chiral analogues with unique properties for drug discovery and chemical biology.
Medicinal Chemistry
Derivatives of 2-(bromomethyl)-1-methyl-1H-indole-3-carbonitrile have been studied for their biological activities. Researchers explore their potential applications in medicinal chemistry, including drug design and development.
Preparation of Beta-Substituted Acrylates
3-Bromo-2-(bromomethyl)propionic acid: , a related compound, acts as an organic building block for preparing beta-substituted acrylates. These acrylates find applications in polymer chemistry, materials science, and drug delivery systems .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-1-methylindole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-14-10-5-3-2-4-8(10)9(7-13)11(14)6-12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXPOGOLGOMRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CBr)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(bromomethyl)-1-methyl-1H-indole-3-carbonitrile |
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